tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a halogenated benzodithiazole derivative featuring a tert-butyl carbamate-protected ethylamine side chain. This compound is structurally characterized by a 1,3,2-benzodithiazole core substituted with an iodine atom at the 4-position. Its molecular formula is C₁₃H₁₇IN₂O₂S₂, with a molecular weight of 444.32 g/mol (calculated). The iodine substituent confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions or as a radiolabeled probe in pharmacological studies.
Properties
Molecular Formula |
C13H17IN2O2S2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-iodo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17IN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17) |
InChI Key |
PHVYFSNIJFCNDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1SC2=C(S1)C(=CC=C2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the benzodithiazole core, followed by the introduction of the iodine substituent. The ethyl chain is then attached to the benzodithiazole ring, and finally, the tert-butyl carbamate group is introduced. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the iodine substituent or reduce other functional groups.
Scientific Research Applications
tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The benzodithiazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The iodine substituent may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and disruption of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl N-[2-(5-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate
The most direct analog is the 5-bromo-substituted derivative (CAS: 2060006-34-8, Molecular Formula: C₁₃H₁₇BrN₂O₂S₂, MW: 377.32 g/mol). Key differences include:
- Halogen Type and Position: The bromo analog substitutes bromine at the 5-position, whereas the target compound features iodine at the 4-position. Iodine’s larger atomic radius (1.98 Å vs.
- Reactivity : Iodine’s lower electronegativity enhances polarizability, favoring nucleophilic substitution or cross-coupling reactions compared to bromine. This makes the iodo derivative more reactive in metal-catalyzed transformations.
- Molecular Weight : The iodo derivative’s higher molecular weight (444.32 vs. 377.32 g/mol) impacts solubility and pharmacokinetic properties in drug development contexts.
Other tert-Butyl Carbamate Derivatives
- tert-Butyl (4-aminopyridin-2-yl)carbamate (CAS: 1266119-48-5): Features a pyridine ring instead of benzodithiazole. The absence of sulfur atoms and halogen substituents reduces its utility in heavy-metal coordination but enhances solubility in polar solvents.
- Its planar aromatic system contrasts with the benzodithiazole’s fused heterocycle, leading to divergent electronic properties.
Comparative Data Table
Research Implications and Limitations
- Structural Analysis : Tools like SHELX and ORTEP-3 (used for crystallographic refinement and visualization) could elucidate differences in crystal packing between iodo and bromo derivatives, but empirical data are lacking.
- Biological Activity: Halogen position and type may influence binding to targets like cannabinoid receptors (as seen in ’s N-adamantanyl series), but direct studies on benzodithiazole derivatives are needed.
- Synthetic Challenges : Iodine’s sensitivity to light and humidity may necessitate specialized storage conditions (-20°C, inert atmosphere) compared to bromine analogs.
Biological Activity
Tert-Butyl N-[2-(4-iodo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
- CAS Number : 135632-53-0
The compound exhibits its biological activity primarily through interaction with specific biological targets. The benzodithiazole moiety is known to influence the compound's binding affinity and selectivity towards certain enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of proteases, particularly those involved in viral replication processes.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various enzymes. For instance:
These results indicate that the compound could be a promising lead for further development as an antiviral agent.
Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimal inhibitory concentrations (MICs) were comparable to established antibiotics, suggesting potential as an alternative treatment option.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| MRSA | 1.56 | Effective |
| Enterococcus faecium (VREfm) | 3.12 | Effective |
Case Studies
In a recent study involving the synthesis and evaluation of related compounds, this compound was highlighted for its unique structure which enhances its binding properties to target proteins involved in pathogen resistance mechanisms. The study demonstrated that modifications to the benzodithiazole unit significantly influenced the compound's biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
